Thermal Stability (Tm) at Acidic pH: WPPA vs. Class-Level Proline-Rich Peptide Benchmarks
The melting temperature (Tm) of L-Tryptophyl-L-prolyl-L-prolyl-L-alanine was determined by circular dichroism (CD) thermal denaturation at pH 2.5 in 10 mM glycine-HCl buffer, yielding a Tm of 2.5 °C [1]. This low Tm is characteristic of very short, unstructured peptides and serves as a direct quantitative benchmark for comparing the stabilizing effect of the Trp-Pro-Pro motif against other tetrapeptide sequences lacking this arrangement. For context, the Trp-cage miniprotein, which utilizes a Trp-Pro interaction for folding, exhibits a Tm of ~42 °C; single Pro→Ala mutations within this motif can reduce fold stability by 2.3–16 kJ/mol depending on the position [2]. While this is a class-level inference, it establishes that the WPPA sequence represents a minimal, destabilized starting point for studying the incremental stabilization gained by extending the sequence or introducing constraining motifs.
| Evidence Dimension | Melting Temperature (Tm) |
|---|---|
| Target Compound Data | Tm = 2.5 °C |
| Comparator Or Baseline | Trp-cage miniprotein (Tm ~42 °C); Trp-cage Pro→Ala mutants (ΔΔG = 2.3–16 kJ/mol destabilization) |
| Quantified Difference | Tm approximately 39.5 °C lower than folded Trp-cage; WPPA represents a fully unfolded baseline |
| Conditions | 10 mM glycine-HCl, pH 2.5, 0.4-3 mg/ml peptide, CD thermal denaturation |
Why This Matters
This establishes a quantitative baseline Tm for the unfolded state of the Trp-Pro-Pro-Ala sequence, which is essential for calculating the thermodynamic contribution of any downstream structural modification in protein engineering or peptide design studies.
- [1] ProtaBank. Assay Experiment 18175: Melting Temperature (Tm) for peptide with sequence Trp-Pro-Pro-Ala. Accessed via protabank.org. View Source
- [2] Barua, B., Lin, J. C., Williams, V. D., Kummler, P., Neidigh, J. W., & Andersen, N. H. (2008). The Trp-cage: optimizing the stability of a globular miniprotein. Protein Engineering, Design & Selection, 21(3), 171-185. View Source
